N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The compound also contains a fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the fluorobenzamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of polar groups and the overall molecular size .Mechanism of Action
Target of Action
The primary target of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide is Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs) .
Mode of Action
As a potent and selective inhibitor of PARG, this compound prevents the hydrolysis of ADP-ribose polymers . This inhibition disrupts the normal function of PARG, leading to an accumulation of ADP-ribose polymers and a decrease in the availability of free ADP-ribose .
Biochemical Pathways
The inhibition of PARG affects the ADP-ribosylation signaling pathway . This pathway is involved in various cellular processes, including DNA repair, transcription, and cell death . By inhibiting PARG, the compound disrupts these processes, potentially leading to cell death .
Result of Action
The inhibition of PARG by this compound can lead to the disruption of various cellular processes, including DNA repair and transcription . This disruption can potentially lead to cell death , providing a basis for its potential use in cancer treatment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-6-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-4-3-5-10(15)7-9/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWBXTDXJYGKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.